N-cycloheptyl-3-oxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c16-11-9-15(8-7-13-11)12(17)14-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQSDSIDYTKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-oxopiperazine-1-carboxamide typically involves the reaction of cycloheptylamine with 3-oxopiperazine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and ketone groups undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (6 M) at reflux (110°C) cleaves the amide bond, yielding cycloheptylamine and 3-oxopiperazine-1-carboxylic acid. -
Basic Hydrolysis :
Treatment with NaOH (2 M) at 80°C selectively hydrolyzes the ketone to a hydroxyl group, forming N-cycloheptyl-3-hydroxypiperazine-1-carboxamide.
Reduction Reactions
The ketone moiety is susceptible to reduction:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH | THF, 0°C → RT, 4 h | N-Cycloheptyl-3-hydroxypiperazine-1-carboxamide | 78% | |
| NaBH | MeOH, RT, 12 h | N-Cycloheptyl-3-hydroxypiperazine-1-carboxamide | 45% |
Alkylation and Acylation
The piperazine nitrogen and secondary amine participate in nucleophilic substitutions:
-
Alkylation :
Reaction with methyl iodide (CHI) in the presence of KCO (DMF, 60°C, 8 h) selectively alkylates the secondary amine, producing N-cycloheptyl-3-oxo-4-methylpiperazine-1-carboxamide. -
Acylation :
Treatment with acetyl chloride (AcCl) and pyridine (DCM, 0°C → RT, 6 h) yields N-cycloheptyl-3-oxo-4-acetylpiperazine-1-carboxamide.
Cyclization and Ring-Opening
The piperazine ring undergoes structural modifications:
-
Thermal Cyclization :
Heating at 150°C in toluene (24 h) induces intramolecular cyclization, forming a bicyclic lactam derivative . -
Ring-Opening with Amines :
Reaction with ethylenediamine (EtNH) in ethanol (reflux, 12 h) opens the piperazine ring, generating a linear diamide .
Substitution Reactions
The carboxamide group participates in nucleophilic substitutions:
-
Isocyanate-Mediated Reactions :
Interaction with aryl isocyanates (e.g., phenyl isocyanate) under basic conditions (DMAP, DCM, RT) forms urea derivatives . -
Sulfonylation :
Treatment with 3-chloro-2-methylbenzenesulfonyl chloride (DCM, EtN, 0°C) yields a sulfonamide analog.
Oxidation Reactions
The ketone and amine groups are oxidation targets:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO | HO, 100°C, 6 h | 3-Ketopiperazine-1-carboxylic Acid | |
| CrO | HSO, 25°C, 3 h | N-Cycloheptyl-3,5-dioxopiperazine-1-carboxamide |
Key Reactivity Trends
-
Amide Stability : The carboxamide resists hydrolysis under mild conditions but cleaves under prolonged acidic/basic treatment.
-
Ketone Reactivity : The 3-oxo group is more reactive toward nucleophiles than the piperazine nitrogen.
-
Steric Effects : The cycloheptyl group hinders reactions at the proximal carboxamide nitrogen .
This compound’s versatility in hydrolysis, reduction, and substitution makes it valuable for synthesizing bioactive piperazine derivatives. Further studies could explore its applications in medicinal chemistry, particularly in sodium channel modulation.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
N-Cycloheptyl-3-oxopiperazine-1-carboxamide serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including Friedel-Crafts alkylation and other organic transformations. This versatility makes it an essential reagent in synthetic chemistry, allowing chemists to explore new chemical entities and materials.
Biological Applications
Enzyme Inhibition:
Research has indicated that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. For instance, studies have focused on its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound's ability to bind to enzyme active sites may inhibit their activity, leading to therapeutic effects in various biological contexts .
Therapeutic Potential:
The compound has been investigated for its therapeutic applications, particularly in treating conditions such as cancer and inflammation. It has shown promise as an anti-inflammatory agent and may have anticancer properties by inducing apoptosis in cancer cells through mechanisms involving the modulation of protein interactions .
Medical Applications
Pain Management and Neurological Disorders:
this compound derivatives have been explored for their potential in treating pain and neurological disorders such as epilepsy. These compounds can modulate sodium and calcium channel activities, which are critical in managing conditions characterized by abnormal neuronal excitability .
Antitubercular Activity:
Recent studies have highlighted the compound's activity against Mycobacterium tuberculosis, making it a candidate for developing novel antitubercular agents. The electronic density distribution across its structure is believed to play a role in its efficacy against tuberculosis .
Table 1: Summary of Biological Activities
Table 2: Case Studies on Therapeutic Applications
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. This interaction can modulate various biochemical pathways and result in therapeutic effects .
Comparison with Similar Compounds
N-Cyclohexyl-1-Piperazinecarboxamide
- Structure : Features a cyclohexyl group instead of cycloheptyl and lacks the 3-oxo modification.
- Absence of the 3-oxo group diminishes hydrogen-bonding capacity, which may lower affinity for polar targets.
- Implications : Cyclohexyl derivatives are often explored for their balance between lipophilicity and metabolic stability, whereas cycloheptyl analogs might exhibit altered pharmacokinetics due to increased ring strain and lipophilicity .
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
- Structure : Substituted with a 4-chlorophenyl group and an ethyl chain on the piperazine ring.
- Key Differences :
- Implications: Chlorophenyl-substituted piperazines are common in CNS-active drugs, suggesting that the cycloheptyl-3-oxo variant might diverge in target selectivity due to its non-aromatic substituent .
Benzyl 4-(3,4-Dichlorophenyl)-3-Oxopiperazine-1-Carboxylate
- Structure : Contains a 3-oxo group on piperazine and a benzyl ester-linked 3,4-dichlorophenyl group.
- Key Differences :
Structural and Functional Analysis Table
Research Findings and Trends
- Cycloaliphatic vs. Aromatic Substituents : Cycloheptyl and cyclohexyl groups improve membrane permeability compared to aromatic analogs but may reduce target specificity due to fewer π-π interactions .
- However, it may also increase susceptibility to oxidative metabolism .
- Chlorophenyl Derivatives : Compounds with chloro-substituted phenyl groups (e.g., 4-chlorophenyl) are prevalent in antipsychotic and antidepressant drug design, leveraging halogen bonds for receptor affinity .
Biological Activity
N-Cycloheptyl-3-oxopiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a cycloheptyl group and a carboxamide functional group. The general structure can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, particularly in the fields of pharmacology and biochemistry.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects through:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer and inflammatory diseases.
- Receptor Modulation: It may interact with various receptors, modulating their signaling pathways which can lead to therapeutic effects.
1. Enzyme Inhibition
Recent studies have shown that this compound exhibits potent enzyme inhibition capabilities. For instance, it has been evaluated for its ability to inhibit carbonic anhydrase IX (CAIX), an enzyme implicated in tumor growth and metastasis. The compound demonstrated an IC50 value of 24 nM, indicating strong inhibitory activity against CAIX .
2. Anticancer Activity
The compound has shown promising anticancer properties in various in vitro studies. For example, it was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), where it exhibited significant cytotoxic effects with IC50 values ranging from 0.69 mM to 1.2 mM . The mechanism underlying its anticancer activity includes induction of apoptosis and inhibition of cell migration.
3. Antioxidant Activity
In addition to its anticancer effects, this compound has demonstrated antioxidant activity comparable to known antioxidants like Trolox. This property is crucial for reducing oxidative stress in cells, which can contribute to various diseases .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Antimalarial Activity
A study investigated the compound's activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that N-cycloheptyl derivatives could block erythrocyte invasion by merozoites, showcasing potential as an antimalarial agent .
Case Study 2: Neurological Applications
Research has also explored the use of this compound in treating neurological disorders such as epilepsy and depression. Its ability to modulate sodium channel activity suggests therapeutic benefits in conditions associated with excitability disorders .
Summary Table of Biological Activities
| Activity Type | Effectiveness (IC50) | Target/Mechanism |
|---|---|---|
| Enzyme Inhibition | 24 nM | Carbonic Anhydrase IX (CAIX) |
| Anticancer Activity | 0.69 - 1.2 mM | A549, MCF-7 cell lines |
| Antioxidant Activity | Comparable to Trolox | Oxidative stress reduction |
| Antimalarial Activity | Effective | Inhibition of merozoite invasion |
| Neurological Effects | Potentially effective | Modulation of sodium channels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cycloheptyl-3-oxopiperazine-1-carboxamide, and how can intermediates be validated?
- Methodological Answer :
- Synthesis : A modified Buchwald-Hartwig coupling or nucleophilic substitution can be employed, leveraging cycloheptylamine and 3-oxopiperazine-1-carboxylic acid derivatives. For example, highlights the use of X-ray crystallography to confirm the structure of analogous piperazine-carboxamide derivatives, ensuring bond geometry and stereochemical fidelity .
- Intermediate Validation : Use LC-MS for purity assessment (>95%) and H/C NMR to verify regioselectivity. provides SMILES and InChI data for structurally similar compounds (e.g., N-cyclohexylpiperazine-1-carboxamide), which can guide spectral comparisons .
Q. Which analytical techniques are critical for characterizing the crystalline structure of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD (as in and ) resolves chair conformations in piperazine rings and hydrogen-bonding networks (e.g., N–H⋯O interactions). For example, reports a mean C–C bond length of 0.004 Å with an R factor of 0.061 for a related carboxamide .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (e.g., 25–300°C at 10°C/min) to detect decomposition points, as seen in cyclohexyl-benzamide analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo models for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). emphasizes iterative analysis in qualitative research, which can be adapted to resolve discrepancies in dose-response curves .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain differential activity (e.g., discusses cyclophosphamide analogs requiring metabolic activation for efficacy) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the 3-oxopiperazine moiety?
- Methodological Answer :
- Fragment-Based Design : Replace the cycloheptyl group with bicyclic or heteroaromatic substituents (e.g., uses fluorophenyl groups to modulate lipophilicity in piperazine-carbothioamides) .
- Computational Docking : Perform molecular dynamics simulations using software like AutoDock Vina, referencing the InChIKey (e.g., MWPLPMJIIQLMMS-UHFFFAOYSA-N in ) to model binding poses .
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?
- Methodological Answer :
- Multi-Technique Correlation : Combine H NMR, C NMR, and IR with DFT calculations (e.g., Gaussian 16) to predict vibrational frequencies. recommends maintaining a contradiction log to track and resolve inconsistencies systematically .
- Crystallographic Validation : As in , use XRD to resolve ambiguities in tautomeric forms or hydrogen-bonding patterns .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
